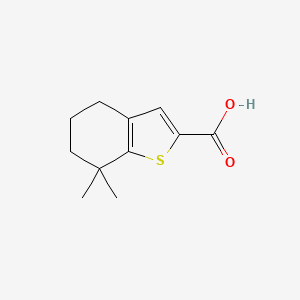

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of “3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide” is not explicitly mentioned in the resources I have .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide” are not explicitly mentioned in the resources I have .Applications De Recherche Scientifique

Toxicological Evaluation of Structurally Related Compounds

A study conducted by Arthur et al. (2015) evaluated the toxicological profiles of two structurally related flavors with modifying properties, which exhibited minimal oxidative metabolism, rapid elimination, and no genotoxic concerns in both in vitro and in vivo studies. These compounds were found safe for use in food and beverage applications based on subchronic oral toxicity studies in rats (Arthur et al., 2015).

Synthesis and Biological Properties

Ukrainets et al. (2017) synthesized a series of compounds from the 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides series, revealing that compounds with a free carboxy group are potential diuretics, and carbamide derivatives are promising as analgesics. This indicates a diverse range of biological activities for compounds in this chemical class (Ukrainets et al., 2017).

Chemical Synthesis Techniques

Chern et al. (1991) described the Mitsunobu reactions of certain 1,2,4-benzothiadiazine 1,1-dioxides, leading to the synthesis of tricycles and disulfides, showcasing advanced chemical synthesis techniques and the potential for creating novel compounds with significant properties (Chern et al., 1991).

Potential as Hepatitis C Virus Inhibitors

Research by Tedesco et al. (2009) investigated the modification of benzothiadiazin-3-yl-quinolinones into heteroaromatic systems to enhance their physicochemical properties and potency as hepatitis C virus NS5B polymerase inhibitors. This signifies the therapeutic potential of these compounds in antiviral research (Tedesco et al., 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(2-methylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-10(2)9-15-14(18)8-7-13-16-11-5-3-4-6-12(11)21(19,20)17-13/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGRZKKNAXWNKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426432.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2426440.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426442.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2426446.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2426448.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[1-(2-keto-2-piperidino-ethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2426449.png)

![2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol](/img/structure/B2426450.png)

![7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2426452.png)

![N-[1-[(4-Fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426454.png)